Influenza Neuraminidase Inhibition: RA Is 2.03-Fold More Potent Than Caffeic Acid
In a direct MUNANA-based neuraminidase (NA) inhibitory assay, rosmarinic acid demonstrated an IC50 of 0.40 μM, which was 2.03-fold more potent than caffeic acid (IC50 0.81 μM) and at least 2.5-fold more potent than salvianolic acid A (IC50 >1 μM) [1]. The study also used 100-ns molecular dynamics simulations to demonstrate that the RA/NA complex formed more hydrogen bonds and had higher binding affinity than the caffeic acid/NA complex [1].
| Evidence Dimension | Influenza neuraminidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Rosmarinic acid IC50 = 0.40 μM |
| Comparator Or Baseline | Caffeic acid IC50 = 0.81 μM; Salvianolic acid A IC50 > 1 μM |
| Quantified Difference | RA is 2.03-fold more potent than caffeic acid; >2.5-fold more potent than salvianolic acid A |
| Conditions | In vitro MUNANA-based fluorometric neuraminidase inhibition assay; confirmed by 100-ns MD simulations |
Why This Matters
For antiviral lead optimization programs, the 2-fold potency advantage of RA over caffeic acid translates into a meaningful reduction in compound loading for equivalent target engagement.
- [1] Mahalapbutr P, Sangkhawasi M, Kammarabutr J, Chamni S, Rungrotmongkol T. Rosmarinic acid as a potent influenza neuraminidase inhibitor: in vitro and in silico study. Curr Top Med Chem. 2020;20(22):1969-1981. doi:10.2174/1568026619666191118110155 View Source
